molecular formula C13H19N3O3 B1437735 tert-Butyl 4-hydroxy-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate CAS No. 1073440-84-2

tert-Butyl 4-hydroxy-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

Cat. No.: B1437735
CAS No.: 1073440-84-2
M. Wt: 265.31 g/mol
InChI Key: BWMFMDSXGIDYGG-UHFFFAOYSA-N
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Description

Tert-Butyl 4-hydroxy-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a useful research compound. Its molecular formula is C13H19N3O3 and its molecular weight is 265.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Interaction Studies

  • A study by Zinchenko et al. (2018) explored the interaction of similar pyrimidine derivatives with methyl- and tert-butylglycinate, resulting in the synthesis of N-(5-formylpyrimidin-4-yl)glycinate derivatives and cyclization products like pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. This research highlights the potential for creating biologically active compounds from such pyrimidine derivatives (Zinchenko, Muzychka, Biletskiy & Smolii, 2018).

Structural Analysis and Crystallography

  • Investigations into similar pyrimidine structures were conducted by Görlitzer and Baltrusch (2000), focusing on the reaction mechanism and structural transformations under various conditions, contributing to a deeper understanding of the chemical behavior and applications of these compounds (Görlitzer & Baltrusch, 2000).

Novel Pyrimidine Derivatives Synthesis

  • Research by Bakhite et al. (2005) involved synthesizing novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related compounds, indicating the versatility of pyrimidine derivatives in creating new molecular structures with potential applications in various fields (Bakhite, Al‐Sehemi & Yamada, 2005).

Application in Anticancer Drug Synthesis

  • Zhang et al. (2018) described the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a key intermediate for small molecule anticancer drugs, demonstrating the role of pyrimidine derivatives in medicinal chemistry (Zhang, Ye, Xu & Xu, 2018).

Properties

IUPAC Name

tert-butyl 2-methyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-8-14-10-5-6-16(7-9(10)11(17)15-8)12(18)19-13(2,3)4/h5-7H2,1-4H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMFMDSXGIDYGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CN(CC2)C(=O)OC(C)(C)C)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648497
Record name tert-Butyl 2-methyl-4-oxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073440-84-2
Record name tert-Butyl 2-methyl-4-oxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-hydroxy-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Reactant of Route 2
tert-Butyl 4-hydroxy-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Reactant of Route 3
tert-Butyl 4-hydroxy-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-hydroxy-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Reactant of Route 5
tert-Butyl 4-hydroxy-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Reactant of Route 6
tert-Butyl 4-hydroxy-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

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